N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
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Overview
Description
N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, also known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPEA is a derivative of the neurotransmitter epinephrine and has been studied for its effects on the central nervous system.
Mechanism of Action
N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate acts as a selective norepinephrine reuptake inhibitor, meaning that it increases the levels of norepinephrine in the brain by preventing its reuptake. This leads to increased neurotransmitter activity and has been shown to improve cognitive function and mood.
Biochemical and Physiological Effects:
Studies have shown that this compound increases dopamine and norepinephrine levels in the brain, leading to improved cognitive function and mood. It has also been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has advantages in lab experiments due to its selective norepinephrine reuptake inhibition, making it useful in studying the effects of norepinephrine on the brain. However, its potential side effects and limited research on its long-term effects make it important to exercise caution in its use in lab experiments.
Future Directions
Further research is needed to fully understand the potential therapeutic applications of N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate. Possible future directions include investigating its effects on other neurotransmitters, such as serotonin and dopamine, and studying its long-term effects and potential side effects. Additionally, studies on the optimal dosage and administration of this compound are needed to determine its safety and efficacy as a potential treatment for neurological disorders.
Synthesis Methods
The synthesis of N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate involves the reaction of 2-(2,6-dimethylphenoxy)ethanol with 3-methoxy-1-propanamine in the presence of a catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt.
Scientific Research Applications
N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has been studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has also been investigated for its potential as a cognitive enhancer and as a treatment for drug addiction.
properties
IUPAC Name |
N-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3.C2H2O4/c1-14-6-4-7-15(2)16(14)20-13-12-19-11-9-17-8-5-10-18-3;3-1(4)2(5)6/h4,6-7,17H,5,8-13H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMMFIIWNYZOCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOCCNCCCOC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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